molecular formula C20H25NO3 B4738701 N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide

Cat. No. B4738701
M. Wt: 327.4 g/mol
InChI Key: NKHDSLLIYYDUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide, commonly known as BAY 59-3074, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized by Bayer AG in 2005 and has since been used in various scientific research applications.

Mechanism of Action

BAY 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, BAY 59-3074 can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAY 59-3074 are complex and not fully understood. However, studies have shown that it can affect various physiological processes such as appetite regulation, pain perception, and mood.

Advantages and Limitations for Lab Experiments

One advantage of BAY 59-3074 is its high selectivity for the CB1 receptor, which allows for more precise manipulation of this receptor in lab experiments. However, one limitation is that it may not fully replicate the effects of endogenous cannabinoids, which can have more widespread effects on the body.

Future Directions

There are several future directions for research involving BAY 59-3074. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to fully understand the biochemical and physiological effects of BAY 59-3074 and its potential therapeutic applications.

Scientific Research Applications

BAY 59-3074 has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in the treatment of obesity, drug addiction, and other neurological disorders.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)16-8-10-17(11-9-16)24-13-12-21-19(22)15-6-5-7-18(14-15)23-4/h5-11,14H,12-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDSLLIYYDUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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